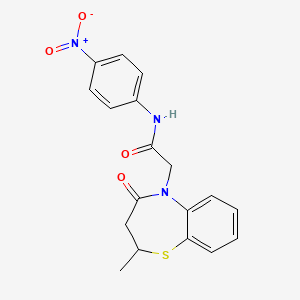

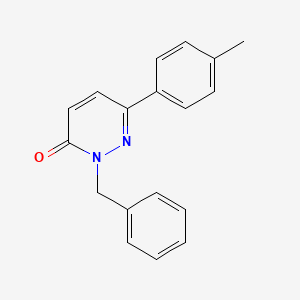

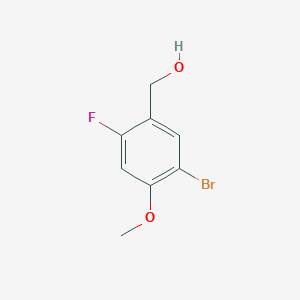

![molecular formula C20H20N2O4S B2960681 N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 2034571-17-8](/img/structure/B2960681.png)

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis

Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . Antimicrobial properties of isolated compounds were tested against indicator microorganisms .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Antimicrobial Applications

Benzothiophene derivatives, which are part of the compound’s structure, have been shown to possess antimicrobial properties. They have been tested against various microorganisms such as Candida albicans, Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. Some derivatives have displayed high antibacterial activity, particularly against S. aureus .

Antioxidant Properties

Certain benzothiophene derivatives have demonstrated significant antioxidant capacities. These capacities are measured using TEAC values, and some derivatives have shown values surpassing those of known antioxidants like trolox. This indicates potential for the compound in oxidative stress-related research .

Anti-inflammatory and Anti-cancer Applications

The benzothiophene moiety is found in pharmaceuticals like raloxifene, which is used for the treatment of breast cancer and has fewer side effects compared to other drugs with similar biological properties. This suggests that our compound may have applications in anti-inflammatory and anti-cancer treatments .

Kinase Inhibition

Thiophene derivatives are known to act as kinase inhibitors. Kinases play a crucial role in cell signaling and metabolism, and their inhibition can be beneficial in treating diseases like cancer. The compound’s thiophene component could be explored for its kinase inhibitory activity .

Material Science Applications

Thiophene derivatives are also used in material science. For example, they serve as optical brighteners in thermoplastic resins, paints, coatings, and printing inks by converting UV light into visible light. This application could be relevant for the compound , given its structural similarity .

Anti-tubercular Activity

Benzothiophene derivatives have been synthesized and evaluated for their anti-tubercular activity. Given the structural presence of benzothiophene in the compound, it could potentially be used in the development of new anti-tubercular agents .

Mechanism of Action

Target of Action

The compound contains a benzothiophene moiety, which is found in several pharmaceuticals and is known to interact with various biological targets. For example, raloxifene, a drug containing a benzothiophene nucleus, is used for the treatment of breast cancer and acts as a selective estrogen receptor modulator .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Benzothiophene derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Result of Action

The specific molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects. Given the diverse activities associated with benzothiophene derivatives, the effects could range from modulation of receptor activity to inhibition of key enzymes .

Future Directions

Thiophene and its derivatives have been proven to be effectual drugs in the present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-12-7-8-17(26-2)15(9-12)22-20(25)19(24)21-10-16(23)14-11-27-18-6-4-3-5-13(14)18/h3-9,11,16,23H,10H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYRMGRXLKJVPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

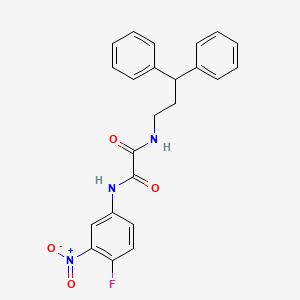

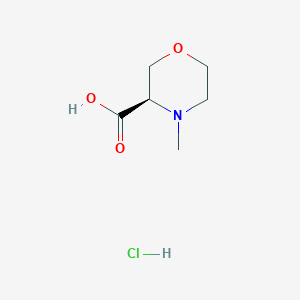

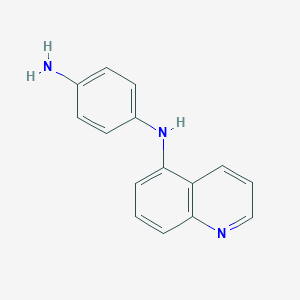

![Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2960600.png)

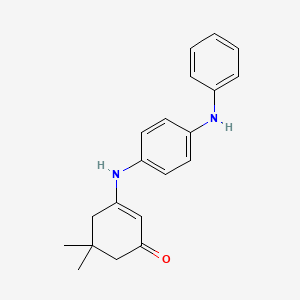

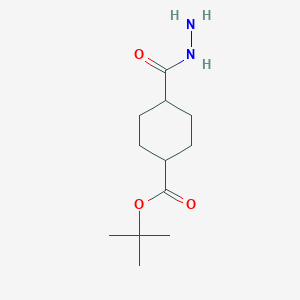

![N-[(3-chlorophenyl)(cyano)methyl]-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2960604.png)

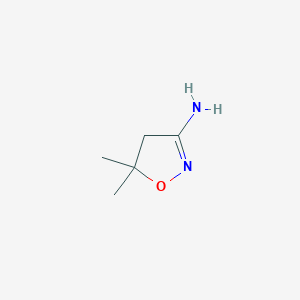

![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2960616.png)